4-Amino-2-(trifluoromethyl)pyridine HCl
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Overview
Description
4-Amino-2-(trifluoromethyl)pyridine HCl is a chemical compound with the molecular formula C6H5F3N2·HCl. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
4-Amino-2-(trifluoromethyl)pyridine HCl is a pyridine derivative with an amine and a trifluoromethyl group substituted on its pyridine core . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .
Mode of Action
The compound interacts with its targets through its amine and trifluoromethyl groups. It can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Biochemical Pathways
The compound affects the RAF pathway, which is crucial in cell division and differentiation . By inhibiting RAF, it can potentially halt the proliferation of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of RAF, leading to the potential halt of cancer cell proliferation . This makes it a valuable compound in the synthesis of drugs for RAF-driven cancers .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Cellular Effects
It is known that molecules with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is known that this compound can be used for synthesizing pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 58-62°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-(trifluoromethyl)pyridine HCl can be synthesized through several methods. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures, around 130°C, for 24 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(trifluoromethyl)pyridine HCl undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Chichibabin Reaction: This reaction introduces an additional amine group in the para-position.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Scientific Research Applications
4-Amino-2-(trifluoromethyl)pyridine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is involved in the development of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloropyridine
- 4-Aminopyridine
- 2-Amino-4-(trifluoromethyl)pyridine
Uniqueness
4-Amino-2-(trifluoromethyl)pyridine HCl is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various chemical syntheses and pharmaceutical applications .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSBFRKGUWTUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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